N-cyclopropyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
N-cyclopropyl-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Antiangiogenic Agents
A study on KR-31831, a novel antiangiogenic agent structurally similar to the specified compound, revealed its metabolism in rats, identifying metabolites including N-((1H-imidazol-2-yl)methyl)-4-chlorobenzenamine, which is closely related to the given compound. This research offers insights into the metabolic pathways of related compounds (Kim et al., 2005).
Analgesic and Anti-Inflammatory Activities
A synthesized compound structurally similar to the specified molecule demonstrated significant analgesic and anti-inflammatory effects in a study. This suggests potential applications of related compounds in pain and inflammation management (Yusov et al., 2019).
Antimicrobial and Antitumor Activities
Research involving compounds structurally related to the specified chemical indicates potential antimicrobial and antitumor applications. Such compounds were found to exhibit considerable effectiveness against various microbial and cancer cell lines (Talupur et al., 2021).
Conformational Restriction in Histamine Agonists
Studies on cyclopropane-based conformationally restricted analogues of histamine, sharing a similar molecular structure, indicate applications in developing selective agonists for histamine receptors. This research highlights the potential of structurally related compounds in receptor-targeted therapies (Kazuta et al., 2003).
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-15-6-5-13(7-16(15)28-2)22-18(26)11-29-19-20-8-14(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGAQBWSCNWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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